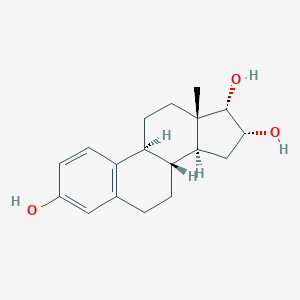

17-Epiestriol

Descripción

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-PNVOZDDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858947 | |

| Record name | 17-Epiestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1228-72-4 | |

| Record name | 17-Epiestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17alpha-Estriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Estriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Epiestriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Epiestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,16α,17α-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.ALPHA.-ESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 17-Epiestriol: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to 17-Epiestriol (16α-hydroxy-17α-estradiol). An endogenous estrogen metabolite, this compound is distinguished by its selective agonist activity for Estrogen Receptor Beta (ERβ), conferring a unique pharmacological profile with potent anti-inflammatory properties. This document details the initial isolation of a related compound by Marrian and Bauld in the mid-20th century, modern analytical techniques, and the molecular mechanisms underlying its biological activity. Quantitative data on receptor binding affinities are presented, alongside a detailed signaling pathway illustrating its anti-inflammatory effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of selective ERβ agonists.

Discovery and Historical Context

The journey to understanding this compound, a stereoisomer of estriol, is rooted in the broader history of steroid hormone research. In the mid-20th century, significant efforts were underway to isolate and characterize the various estrogenic compounds present in biological fluids.

A pivotal moment in this endeavor was the work of G.F. Marrian and W.S. Bauld, who, in 1955 , reported the isolation of a novel estrogenic steroid from the urine of pregnant women, which they named "16-epioestriol"[1]. Their work laid the foundation for the identification of various estriol epimers. The compound now known as this compound is chemically defined as estra-1,3,5(10)-triene-3,16α,17α-triol , indicating the specific stereochemistry at the 16 and 17 positions of the steroid nucleus[2].

Early methods for the separation and quantification of steroid isomers were complex and laborious, often relying on techniques like partition chromatography[3][4]. The development of gas chromatography-mass spectrometry (GC-MS) and later, high-performance liquid chromatography (HPLC), revolutionized the analysis of steroids, allowing for more precise separation and identification of epimers like this compound from complex biological matrices.

This compound is an endogenous metabolite formed from 16α-hydroxyestrone. It is considered a minor and relatively weak estrogen due to its significantly lower binding affinity for Estrogen Receptor Alpha (ERα) compared to 17β-estradiol. However, its selective and potent agonism for Estrogen Receptor Beta (ERβ) is the cornerstone of its unique biological activity and therapeutic potential.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

| Other Names | 16α-hydroxy-17α-estradiol, 17α-Estriol | |

| Molecular Formula | C₁₈H₂₄O₃ | |

| Molecular Weight | 288.38 g/mol | |

| CAS Number | 1228-72-4 |

Quantitative Analysis: Receptor Binding Affinity

The defining characteristic of this compound is its selective binding to ERβ. The following table summarizes the relative binding affinities of this compound and related estrogens to ERα and ERβ.

| Compound | Relative Binding Affinity (%) for ERα | Relative Binding Affinity (%) for ERβ |

| 17β-Estradiol | 100 | 100 |

| This compound | ~4.5 | ~35 |

| Estrone | 10 | 5 |

| Estriol | 14 | 21 |

Data compiled from multiple sources and represent approximate relative values.

Experimental Protocols

Historical Isolation from Urine (Adapted from Marrian and Bauld, 1955)

The pioneering work of Marrian and Bauld involved a multi-step process to isolate "16-epioestriol" from the urine of pregnant women. While the exact protocol is highly detailed in their original publication, a generalized workflow is presented below. This historical method highlights the challenges of steroid chemistry in the mid-20th century.

Methodology:

-

Acid Hydrolysis: Urine samples were subjected to strong acid hydrolysis to cleave the glucuronide and sulfate conjugates of the estrogens, rendering them soluble in organic solvents.

-

Solvent Extraction: The hydrolyzed urine was then extracted with an organic solvent, such as diethyl ether, to separate the steroid hormones from the aqueous phase.

-

Partition Chromatography: The crude extract was subjected to partition chromatography, a technique that separates compounds based on their differential partitioning between two immiscible liquid phases. This was a critical step in separating the various estrogen isomers.

-

Fractional Crystallization: The fractions enriched with the target compound were further purified by fractional crystallization to obtain the crystalline "16-epioestriol".

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically achieved through the reduction of 16α-hydroxyestrone.

Methodology:

-

Starting Material: The synthesis begins with 16α-hydroxyestrone, an estrogen metabolite that possesses a ketone group at the C17 position.

-

Reduction: The 17-keto group of 16α-hydroxyestrone is reduced to a hydroxyl group. The stereochemical outcome of this reduction is crucial for the formation of the 17α-hydroxyl epimer. The choice of reducing agent and reaction conditions dictates the stereoselectivity of this step. Common reducing agents for this transformation include sodium borohydride.

-

Purification: The resulting product, this compound, is then purified from the reaction mixture using techniques such as column chromatography and recrystallization.

Signaling Pathway of Anti-Inflammatory Action

This compound exerts its potent anti-inflammatory effects through a signaling cascade initiated by its selective binding to ERβ. This pathway ultimately leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). A key study demonstrated that this compound is approximately 400-fold more potent than 17β-estradiol in inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), an inflammatory marker, and that this action is mediated by nitric oxide (NO).

The following diagram illustrates the proposed signaling pathway:

Pathway Description:

-

ERβ Activation: this compound, due to its high selectivity, binds to and activates ERβ.

-

eNOS Activation: Activated ERβ stimulates the activity of endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide Production: eNOS catalyzes the production of nitric oxide (NO).

-

Inhibition of IKK: Nitric oxide inhibits the activity of IκB kinase (IKK).

-

Stabilization of IκB: Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB.

-

Sequestration of NF-κB: IκB remains bound to the NF-κB (p50/p65) complex, sequestering it in the cytoplasm.

-

Inhibition of NF-κB Translocation: The prevention of IκB degradation blocks the translocation of NF-κB into the nucleus.

-

Downregulation of Inflammatory Genes: Without nuclear translocation, NF-κB cannot bind to the promoter regions of pro-inflammatory genes, such as VCAM-1, leading to a potent anti-inflammatory effect.

Conclusion

This compound represents a fascinating endogenous molecule with a distinct pharmacological profile centered on its selective agonism of Estrogen Receptor Beta. Its historical discovery, rooted in the pioneering work of early steroid chemists, has paved the way for a deeper understanding of its potent anti-inflammatory properties. The ability of this compound to potently inhibit the NF-κB signaling pathway through a nitric oxide-dependent mechanism highlights its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding for further research and development into the clinical applications of this compound and other selective ERβ modulators.

References

17-Epiestriol: A Deep Dive into its Endocrine Signaling Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol, an endogenous metabolite of estrone and the 17α-epimer of estriol, is emerging as a significant player in endocrine signaling.[1][2] While historically considered a weak estrogen, recent research has unveiled its potent and selective activities, particularly as a selective estrogen receptor β (ERβ) agonist.[1][2] This technical guide provides an in-depth exploration of the function of this compound in endocrine signaling, with a focus on its molecular mechanisms, quantitative data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique estrogen metabolite.

Core Concepts in this compound Signaling

Selective Estrogen Receptor β Agonism

Anti-Inflammatory Effects in the Vasculature

A primary and well-documented function of this compound is its potent anti-inflammatory effect on the vascular endothelium. It has been shown to be approximately 400 times more potent than 17β-estradiol in suppressing the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[3] This potent anti-inflammatory action is of significant interest for the development of therapies for cardiovascular diseases.

The signaling pathway underlying this effect involves the following key steps:

-

ERβ Activation: this compound binds to and activates ERβ located in endothelial cells.

-

eNOS Upregulation: This activation leads to the increased expression and activity of endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide (NO) Production: Activated eNOS produces nitric oxide (NO).

-

Inhibition of NF-κB Nuclear Translocation: NO, through a series of downstream events, prevents the translocation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) into the nucleus.

-

Suppression of VCAM-1 Expression: By inhibiting NF-κB, this compound effectively blocks the transcription of the VCAM-1 gene, which is a direct target of NF-κB.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity. It is important to note that while relative potencies are reported, specific binding affinities (Ki) and transcriptional activation potencies (EC50) for this compound are not consistently available in the public domain and represent a key area for future research.

| Parameter | Receptor | Value | Reference |

| Relative Binding Affinity | ERα | 55.45% (Range: 29-103%) of 17β-estradiol | |

| ERβ | 79-80% of 17β-estradiol |

| Parameter | Assay | Result | Reference |

| VCAM-1 Inhibition | TNF-α-induced VCAM-1 mRNA expression in HUVECs | ~400x more potent than 17β-estradiol |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in VCAM-1 Inhibition

Caption: this compound inhibits VCAM-1 expression via ERβ, eNOS, and NF-κB.

Experimental Workflow for Assessing VCAM-1 Inhibitiondot

References

Transcriptional Effects of 17-Epiestriol in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Epiestriol, an endogenous metabolite of estradiol, is emerging as a potent and selective modulator of estrogen receptor beta (ERβ). While comprehensive genome-wide transcriptional analyses are not yet widely available in public databases, existing research delineates a significant anti-inflammatory role for this compound, particularly in endothelial cells. This technical guide synthesizes the current understanding of the transcriptional effects of this compound, focusing on its well-characterized signaling pathway and impact on specific gene expression. This document provides detailed experimental protocols for key assays, quantitative data on known gene regulations, and visual diagrams of the molecular pathways and experimental workflows involved.

Introduction

Estrogens play a pivotal role in a myriad of physiological processes, and their effects are mediated by two principal receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound, a stereoisomer of estriol, demonstrates a selective agonism for ERβ. This selectivity presents a compelling therapeutic potential, particularly in contexts where ERβ activation is desirable without the proliferative effects often associated with ERα signaling. A significant area of investigation has been the anti-inflammatory properties of this compound in the vasculature.

This guide will focus on the established transcriptional effects of this compound in human umbilical vein endothelial cells (HUVECs), a widely used model system for studying endothelial cell biology.

Known Transcriptional Effects and Signaling Pathway

The primary documented transcriptional effect of this compound is its potent regulation of genes involved in inflammation and vascular function in HUVECs.

Downregulation of Vascular Cell Adhesion Molecule 1 (VCAM-1)

This compound has been shown to be a powerful suppressor of Tumor Necrosis Factor-alpha (TNFα)-induced expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) mRNA. VCAM-1 is a key adhesion molecule involved in the recruitment of leukocytes to the endothelium, a critical step in the inflammatory process.

Upregulation of Endothelial Nitric Oxide Synthase (eNOS)

Conversely, this compound induces the expression of endothelial Nitric Oxide Synthase (eNOS) mRNA. eNOS is responsible for the production of nitric oxide (NO), a critical signaling molecule with vasodilatory and anti-inflammatory properties.

The ERβ/NO/NFκB Signaling Pathway

The transcriptional effects of this compound on VCAM-1 are mediated through a specific signaling cascade. As a selective ERβ agonist, this compound binds to and activates ERβ. This activation leads to an increase in eNOS expression and subsequent NO production. The elevated levels of NO then inhibit the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a primary transcription factor for VCAM-1. By preventing NF-κB from reaching its target genes in the nucleus, this compound effectively suppresses the transcription of VCAM-1.

Data Presentation

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| VCAM-1 | HUVEC | This compound + TNFα | Potent Inhibition | [1] |

| eNOS | HUVEC | This compound | Induction | [1] |

Note: The term "Potent Inhibition" is used as reported in the source, which states this compound is approximately 400-fold more potent than 17-beta E(2) in suppressing TNF alpha-induced VCAM-1 mRNA expression.[1] Specific fold-change values from dose-response experiments would require accessing the full study data.

Mandatory Visualizations

Signaling Pathway of this compound in Endothelial Cells

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Workflow for Studying Transcriptional Effects

Caption: Experimental workflow for analyzing this compound's effects.

Experimental Protocols

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors (e.g., VEGF, FGF), 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.05% Trypsin-EDTA. The trypsin is neutralized with medium containing FBS, and the cells are re-plated at a suitable density.

-

Treatment: For experiments, HUVECs are typically seeded in multi-well plates. Once they reach the desired confluency, the culture medium is replaced with a low-serum or serum-free medium for a period of starvation before treatment with this compound, with or without an inflammatory stimulus like TNFα.

RNA Extraction and qRT-PCR for VCAM-1 and eNOS

-

RNA Isolation: Total RNA is extracted from HUVECs using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reaction Mix: A typical reaction includes cDNA template, forward and reverse primers for the target gene (VCAM-1 or eNOS) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis to ensure product specificity.

-

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.

-

Immunofluorescence for NFκB p65 Nuclear Translocation

-

Cell Seeding and Treatment: HUVECs are grown on glass coverslips in a multi-well plate and treated as described above.

-

Fixation and Permeabilization:

-

Cells are washed with Phosphate-Buffered Saline (PBS).

-

Fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Non-specific binding sites are blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Antibody Staining:

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB (diluted in blocking buffer) overnight at 4°C.

-

After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting: Nuclei are stained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides with an anti-fade mounting medium.

-

Imaging: Images are acquired using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.

Broader Transcriptional Context: Insights from 17β-Estradiol Studies

Given the limited availability of genome-wide transcriptional data for this compound, we can look to its closely related compound, 17β-estradiol, for potential parallels and divergences in their effects on gene expression. Numerous RNA-seq and microarray studies have been conducted on various cell lines treated with 17β-estradiol.

In endothelial cells, 17β-estradiol has been shown to regulate a wide array of genes involved in:

-

Cell Cycle and Proliferation: Influencing the expression of cyclins and cyclin-dependent kinases.

-

Apoptosis: Modulating the expression of pro- and anti-apoptotic factors.

-

Angiogenesis: Regulating the expression of growth factors and their receptors.

-

Inflammation: Affecting the expression of cytokines, chemokines, and adhesion molecules.

It is important to note that the transcriptional effects of 17β-estradiol are highly cell-type specific and depend on the relative expression of ERα and ERβ. As this compound is a selective ERβ agonist, its global transcriptional profile is likely to be a subset of that of 17β-estradiol, primarily reflecting the activation of ERβ-mediated pathways. Future research employing RNA-sequencing and other high-throughput methods on various cell lines treated with this compound is crucial to fully elucidate its transcriptional landscape and therapeutic potential.

Conclusion

The current body of research highlights the significant and specific transcriptional effects of this compound, particularly its anti-inflammatory role in endothelial cells through the ERβ-mediated upregulation of eNOS and subsequent suppression of NFκB-driven VCAM-1 expression. While comprehensive genome-wide data remains to be established, the detailed understanding of this key signaling pathway provides a solid foundation for further investigation. The experimental protocols provided in this guide offer a practical framework for researchers to explore the transcriptional and functional consequences of this compound in various cell models. As a selective ERβ agonist, this compound holds considerable promise for therapeutic applications where targeted anti-inflammatory and vasoprotective effects are desired. Future transcriptomic studies will be instrumental in fully unlocking the potential of this intriguing endogenous estrogen.

References

Methodological & Application

Application Note: Quantification of 17-Epiestriol in Human Serum by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol (this compound) is an endogenous estrogen metabolite, an epimer of estriol.[1] While considered a minor and relatively weak estrogen, it has been shown to be a selective agonist of the estrogen receptor β (ERβ) and may play a role in various physiological and pathological processes.[1] Notably, this compound has demonstrated significantly higher potency than 17β-estradiol in inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1), suggesting a potential role in inflammatory processes. Accurate and sensitive quantification of this compound in serum is crucial for pharmacokinetic studies, understanding steroid metabolism, and clinical research. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human serum. The method utilizes liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human serum (charcoal-stripped for calibration standards and quality controls)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of serum sample, calibrator, or quality control, add 50 µL of internal standard solution (e.g., 1 nmol/L this compound-d4 in 30% methanol).

-

Vortex mix for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol/water.

-

Vortex mix for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm)[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Gradient:

-

Start at 40% B

-

Ramp to 95% B over 5 minutes

-

Hold at 95% B for 1 minute

-

Return to 40% B and equilibrate for 2 minutes

-

Mass Spectrometry (MS) Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Source Temperature: 600°C[3]

-

Ion Spray Voltage: -4500 V[3]

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 60 psi

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Proposed)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound (Quantifier) | 287.2 | 171.1 | 150 | (Optimize) | (Optimize) |

| This compound (Qualifier) | 287.2 | 145.1 | 150 | (Optimize) | (Optimize) |

| This compound-d4 (IS) | 291.2 | 173.1 | 150 | (Optimize) | (Optimize) |

Data Presentation

The following table summarizes the typical validation performance of an LC-MS/MS method for a related estriol isomer in serum, which would be the target performance for this this compound assay.

| Parameter | Result |

| Linearity Range | 0.2 - 32 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Intra-day Precision (%CV) | ≤ 10.4% |

| Inter-day Precision (%CV) | ≤ 16.2% |

| Accuracy (% Recovery) | 95.9% - 104.2% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in serum.

References

Application Notes and Protocols for the Chemical Synthesis of 17-Epiestriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Epiestriol, the 17α-epimer of estriol, is a metabolite of estradiol and a selective agonist for estrogen receptor beta (ERβ).[1] Its selective biological activity makes it a molecule of interest in various research fields, including the study of estrogen signaling and the development of novel therapeutics. Notably, this compound has been shown to be significantly more potent than estradiol in suppressing the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein in inflammatory processes.[2] This document provides a detailed protocol for the chemical synthesis of this compound from 16α-hydroxyestrone via a stereoselective Meerwein-Ponndorf-Verley (MPV) reduction. Additionally, it includes information on the characterization of the final product and a diagram of its relevant signaling pathway.

Introduction

This compound is an endogenous estrogen that exhibits a higher binding affinity for ERβ over ERα.[3] This selectivity is of significant interest to researchers developing therapies that target specific estrogen receptor subtypes, potentially avoiding some of the side effects associated with non-selective estrogen receptor agonists. The synthesis of this compound is most commonly achieved through the reduction of the 17-keto group of 16α-hydroxyestrone.[3] Achieving high stereoselectivity to favor the formation of the 17α-hydroxyl group is the primary challenge in this synthesis. The Meerwein-Ponndorf-Verley (MPV) reduction, a well-established method for the reduction of ketones and aldehydes, offers a robust and selective approach to achieve the desired 17α-epimer.[1] This application note details a protocol adapted from the successful synthesis of 17α-estradiol, applying the principles of thermodynamic MPV reduction to the synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄O₃ | |

| Molecular Weight | 288.38 g/mol | |

| CAS Number | 1228-72-4 | |

| Appearance | Off-white to yellow powder | |

| Solubility | Chloroform: Methanol (1:1): 9.80-10.20 mg/mL |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry | Predicted GC-MS and MS/MS spectra available. | |

| ¹H NMR | No comprehensive public data available. | |

| ¹³C NMR | Diagnostic differences in chemical shifts for C-16 and C-17 are expected compared to the 17β isomer. |

Experimental Protocols

Synthesis of this compound from 16α-Hydroxyestrone via Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol is adapted from the thermodynamic Meerwein-Ponndorf-Verley reduction of estrone to 17α-estradiol and is expected to yield the desired 17α-epimer of estriol with high selectivity.

Materials:

-

16α-Hydroxyestrone

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Anhydrous toluene

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16α-hydroxyestrone (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Add aluminum isopropoxide (3.0 eq) and anhydrous isopropanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

-

Characterization: Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Expected Yield and Purity:

While specific yield data for the synthesis of this compound via this method is not widely published, yields for analogous MPV reductions of steroidal ketones are generally moderate to high. Purity of ≥95% is typically achievable after chromatographic purification.

Mandatory Visualizations

Caption: A flowchart of the chemical synthesis of this compound.

Caption: Signaling pathway of this compound via ERβ.

References

Development of a Specific ELISA for 17-Epiestriol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol (17α-Epiestriol) is a stereoisomer of estriol and an endogenous estrogen metabolite.[1] While it is considered a weak estrogen compared to 17β-estradiol, it exhibits selective agonism for the estrogen receptor β (ERβ).[1] Research suggests its potential role in various physiological and pathological processes, making its accurate quantification in biological samples crucial for advancing our understanding of its function. This document provides a detailed protocol for the development and application of a specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The presented protocol is based on established principles for steroid hormone immunoassays.

Principle of the Assay

The this compound ELISA is a competitive immunoassay. The core principle involves the competition between unlabeled this compound in the sample and a fixed amount of this compound conjugated to an enzyme, such as horseradish peroxidase (HRP), for a limited number of binding sites on a specific anti-17-Epiestriol antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of enzyme-conjugated this compound that binds to the antibody decreases. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of this compound in the sample.

Caption: Principle of the competitive ELISA for this compound.

Materials and Reagents

-

Anti-17-Epiestriol Antibody Coated Microplate (96-well)

-

This compound Standard Solutions

-

This compound-HRP Conjugate

-

Assay Buffer

-

Wash Buffer Concentrate (20X)

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Distilled or Deionized Water

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Vortex mixer

-

Plate shaker

Experimental Protocols

Reagent Preparation

-

Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with distilled or deionized water.

-

This compound Standards: Prepare a serial dilution of the this compound stock solution in Assay Buffer to create a standard curve. A typical range might be from 10 pg/mL to 1000 pg/mL.

Assay Procedure

Caption: Experimental workflow for the this compound ELISA.

-

Bring all reagents to room temperature before use.

-

Add 50 µL of each this compound standard, control, and sample into the appropriate wells of the anti-17-Epiestriol antibody-coated microplate.

-

Add 50 µL of the this compound-HRP conjugate to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Wash the plate three times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate the plate for 15-20 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of replicate standards, controls, and samples.

-

Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often used for this type of assay.

-

Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

Assay Characteristics (Illustrative Data)

The following tables present hypothetical but realistic performance data for a this compound ELISA.

Table 1: Assay Sensitivity

| Parameter | Value |

| Lower Limit of Detection (LOD) | 5 pg/mL |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Upper Limit of Quantification (ULOQ) | 1000 pg/mL |

Table 2: Cross-Reactivity

Specificity of the assay is critical, especially when measuring steroids with similar structures.[2][3][4] The cross-reactivity of the anti-17-Epiestriol antibody should be tested against a panel of related steroids.

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| 17β-Estradiol | < 1.0 |

| Estriol | < 2.0 |

| Estrone | < 0.5 |

| Testosterone | < 0.1 |

| Progesterone | < 0.1 |

| Cortisol | < 0.1 |

Table 3: Assay Precision

Precision is determined by assaying replicate samples at different concentrations within the assay range.

| Intra-Assay Precision (n=10) | Inter-Assay Precision (n=10) | |

| Sample | Mean (pg/mL) | CV (%) |

| Low Control | 50.5 | 6.8 |

| Medium Control | 248.2 | 5.1 |

| High Control | 751.6 | 4.5 |

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High background | Insufficient washing | Increase the number of washes. Ensure complete removal of wash buffer. |

| Contaminated reagents | Use fresh reagents. | |

| Low signal | Inactive enzyme conjugate | Store conjugate properly. Use a fresh vial. |

| Incorrect incubation times or temperatures | Follow the protocol precisely. | |

| Poor precision | Pipetting errors | Calibrate pipettes. Use proper pipetting technique. |

| Incomplete mixing | Ensure thorough mixing of reagents. | |

| Poor standard curve | Improper standard dilution | Prepare fresh standards carefully. |

| Contaminated standards | Use fresh, high-purity standards. |

References

- 1. 17α-Epiestriol - Wikipedia [en.wikipedia.org]

- 2. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-reactivity of adrenal steroids with aldosterone may prevent the accurate diagnosis of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for Solid-Phase Extraction of 17-Epiestriol from Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17-Epiestriol is an isomer of estriol and a metabolite of estrogen. Its quantification in urine is essential for various clinical and research applications, including the study of endocrine functions and metabolic pathways. In urine, estrogens are often present as glucuronide or sulfate conjugates, necessitating a hydrolysis step to measure the total concentration.[1][2] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine, providing cleaner extracts for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides a detailed protocol for the solid-phase extraction of this compound from human urine.

Experimental Protocol

This protocol is divided into three main stages: enzymatic hydrolysis of conjugated estrogens, solid-phase extraction, and final sample reconstitution.

1. Enzymatic Hydrolysis

Since a significant portion of estrogens in urine are conjugated, a hydrolysis step is essential to measure the total concentration.[1]

-

Materials:

-

Urine sample

-

β-glucuronidase/sulfatase from Helix pomatia[1]

-

0.15 M Sodium acetate buffer (pH 4.6)

-

L-ascorbic acid

-

Internal Standard (IS) solution (e.g., deuterated this compound)

-

-

Procedure:

-

To a 0.5 mL aliquot of urine, add 20 µL of the internal standard solution.

-

Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase.

-

Vortex the mixture.

-

Incubate the sample at 37°C for 20 hours to ensure complete hydrolysis of the estrogen conjugates.

-

2. Solid-Phase Extraction (SPE)

This stage isolates and concentrates the deconjugated this compound from the urine matrix. A C18 SPE cartridge is recommended based on its utility for extracting estrogen metabolites.

-

Materials:

-

C18 SPE Cartridge (e.g., Strata C18-E)

-

Methanol (MeOH)

-

Acetone

-

Distilled water

-

Dichloromethane

-

-

Procedure:

-

Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of distilled water. Ensure the sorbent bed does not run dry between steps.

-

-

Sample Loading:

-

After incubation, centrifuge the hydrolyzed urine sample.

-

Dilute the supernatant with distilled water to a total volume of twice the SPE column capacity (e.g., for a 3 mL cartridge, dilute to 6 mL).

-

Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 6 mL of 5% (v/v) methanol in water to remove polar interferences.

-

Follow with a second wash using 1 cartridge volume of 20% (v/v) methanol in water.

-

-

Drying:

-

Dry the cartridge under a vacuum for 5-10 minutes to remove any residual washing solvents.

-

-

Elution:

-

Elute the this compound from the cartridge with 2 x 1 mL of dichloromethane into a clean collection tube.

-

-

3. Evaporation and Reconstitution

The final step prepares the sample for instrumental analysis.

-

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase compatible with the analytical method (e.g., LC-MS/MS).

-

Data Presentation

The following table summarizes quantitative data for the analysis of related estrogens in urine to provide a reference for expected performance. Specific quantitative data for the SPE of this compound was not available in the searched literature.

| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Reference |

| 17α-Estradiol | Urine | SPE (ENV-18 C18) | HPLC-FLD | 83.5 | 7.0 µg/L | |

| 17β-Estradiol | Urine | SPE (ENV-18 C18) | HPLC-FLD | 88.2 | 7.0 µg/L |

Mandatory Visualization

Caption: Workflow for the solid-phase extraction of this compound from urine.

References

Application Notes and Protocols for the Use of 17-Epiestriol as a Chromatographic Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 17-Epiestriol as a standard in various chromatographic techniques. This compound, an epimer of estriol, is a critical reference material for the accurate quantification of estrogens in biological matrices and pharmaceutical formulations. Its use as an internal or external standard is essential for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of analytical data.

Introduction to this compound

This compound (estra-1,3,5(10)-triene-3,16α,17α-triol) is a stereoisomer of estriol, differing in the configuration of the hydroxyl group at the C17 position. While less biologically potent than 17β-estradiol, its presence and concentration in biological systems are of significant interest in endocrinology and clinical research. As a certified reference material (CRM), this compound provides a benchmark for the development and validation of analytical methods.[1][2]

Chromatographic Techniques for this compound Analysis

The quantification of this compound, often in the presence of other estrogen isomers, necessitates high-resolution chromatographic techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: HPLC Analysis of this compound

High-Performance Liquid Chromatography with UV or fluorescence detection is a robust method for the quantification of estrogens. A reversed-phase C18 column is typically effective for the separation of estriol isomers.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of estriol and its isomers. Data for this compound is often comparable to that of estriol and other epimers under similar conditions.

| Parameter | Value | Reference |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Retention Time (Estriol) | ~3.60 min | |

| Limit of Detection (LOD) | ~10 ng/mL | |

| Limit of Quantification (LOQ) | ~25 ng/mL | |

| Linear Range | 10 - 400 ng/mL |

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general procedure for the analysis of this compound in a prepared sample extract.

1. Materials and Reagents:

-

This compound certified reference material

-

HPLC-grade acetonitrile, methanol, and water

-

Trifluoroacetic acid (TFA)

-

Sample extract reconstituted in mobile phase

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

3. Chromatographic Conditions:

-

Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA

-

Gradient: 30% B to 80% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm

4. Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 500 ng/mL.

5. Sample Analysis:

-

Inject the prepared standards to generate a calibration curve.

-

Inject the sample extracts.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Application Note 2: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity, particularly when coupled with a derivatization step to improve the volatility and thermal stability of the estrogens.

Quantitative Data Summary

The following table provides typical quantitative parameters for the GC-MS analysis of derivatized estriol isomers.

| Parameter | Value | Reference |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | |

| Derivatization Agent | BSTFA + 1% TMCS or MSTFA | |

| Retention Time (Estriol-TMS) | ~6.82 min | |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | |

| Limit of Quantification (LOQ) | 12.5 ng/mL | |

| Linear Range | 12.5 - 500 ng/mL |

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol describes the derivatization and subsequent GC-MS analysis of this compound.

1. Materials and Reagents:

-

This compound certified reference material

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (anhydrous)

-

Helium (carrier gas)

-

Dried sample extract

2. Derivatization Procedure:

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

3. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Data acquisition and processing software

4. GC-MS Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min

-

Ramp to 280 °C at 10 °C/min

-

Hold at 280 °C for 5 min

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

Application Note 3: LC-MS/MS Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the ultra-sensitive and highly selective quantification of estrogens in complex biological matrices like serum and plasma.

Quantitative Data Summary

The table below summarizes typical performance characteristics for the LC-MS/MS analysis of estriol isomers.

| Parameter | Value | Reference |

| Column | C18 or Phenyl-Hexyl | |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate | |

| Retention Time (Estriol) | ~2.0 min | |

| Limit of Detection (LOD) | < 1 pg/mL | |

| Limit of Quantification (LOQ) | 1.0 - 10 pg/mL | |

| Linear Range | 1.0 - 200 ng/mL |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for the sensitive quantification of this compound using LC-MS/MS.

1. Materials and Reagents:

-

This compound certified reference material

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate

-

Sample extract from solid-phase extraction (SPE)

2. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

-

Reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

-

Data acquisition and processing software

3. LC-MS/MS Conditions:

-

Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

-

Gradient: 20% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Specific MRM transitions for this compound and the internal standard need to be optimized on the specific instrument.

-

Sample Preparation Protocol: Solid-Phase Extraction (SPE) from Serum

Effective sample preparation is crucial for removing interferences and concentrating the analytes prior to chromatographic analysis.

1. Materials:

-

Serum sample

-

Internal standard solution (e.g., this compound-d4)

-

Methanol, Acetonitrile, Water (HPLC grade)

-

SPE cartridges (e.g., C18 or polymeric)

2. Protocol:

-

Sample Pre-treatment: To 500 µL of serum, add the internal standard. Precipitate proteins by adding 1 mL of cold acetonitrile, vortex, and centrifuge.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the estrogens with 1 mL of methanol or acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for the intended chromatographic analysis.

Visualizations

Estrogen Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogens.

References

Application Notes and Protocols for Assessing 17-Epiestriol Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol is an endogenous estrogen metabolite of estrone and is known to be a selective agonist for Estrogen Receptor β (ERβ).[1] Unlike 17β-estradiol, which is a potent agonist for both ERα and ERβ, this compound exhibits a weaker binding affinity for ERα.[2][3] This selective activity makes this compound a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes. Furthermore, its potential therapeutic applications are of growing interest.

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the estrogenic activity of this compound. The described assays will enable researchers to determine its receptor binding affinity, assess its ability to induce transcriptional activation, and measure its effects on cell proliferation.

Data Presentation: Quantitative Analysis of Estrogenic Activity

The following tables summarize key quantitative data for this compound in comparison to the well-characterized estrogen, 17β-Estradiol.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Reference |

| 17β-Estradiol | 100 | 100 | [3] |

| This compound | 29 - 103 | 79 - 80 | [2] |

Table 2: Proliferative and Transcriptional Activity

| Compound | Assay | Cell Line | Endpoint | EC50 | Reference |

| 17β-Estradiol | E-SCREEN | MCF-7 | Cell Proliferation | ~1-10 pM | |

| This compound | E-SCREEN | MCF-7 | Cell Proliferation | Expected to be significantly higher than 17β-Estradiol | N/A |

| 17β-Estradiol | ERE-Luciferase | T47D | Luciferase Activity | ~6 pM | |

| This compound | ERE-Luciferase | T47D | Luciferase Activity | Expected to be significantly higher than 17β-Estradiol | N/A |

Experimental Protocols

A panel of in vitro assays is essential to comprehensively evaluate the estrogenic activity of a compound. The following protocols describe three key assays: a competitive receptor binding assay, a cell proliferation assay (E-SCREEN), and a reporter gene assay.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ protein

-

[³H]-17β-estradiol

-

This compound and 17β-Estradiol (for standard curve)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4, with 1 mM DTT added fresh)

-

Hydroxylapatite (HAP) slurry

-

Wash Buffer (e.g., TEG buffer without DTT)

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of this compound and unlabeled 17β-estradiol in assay buffer.

-

In a 96-well plate, combine the recombinant ER protein, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Add cold HAP slurry to each well to capture the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with intermittent mixing.

-

Wash the HAP pellet multiple times with cold wash buffer to remove unbound radioligand.

-

After the final wash, add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as:

(IC50 of 17β-estradiol / IC50 of this compound) x 100%

E-SCREEN Cell Proliferation Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.

Materials:

-

MCF-7 cells

-

Culture Medium: MEM supplemented with 5% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Hormone-stripped Medium: Phenol red-free MEM with 5% charcoal-dextran stripped FBS.

-

This compound and 17β-Estradiol

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, SRB)

Protocol:

-

Culture MCF-7 cells in the complete culture medium.

-

Two days before the assay, switch the cells to hormone-stripped medium to deplete endogenous estrogens.

-

Seed the cells in 96-well plates at a low density (e.g., 400-2000 cells/well) in hormone-stripped medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound and 17β-estradiol in hormone-stripped medium.

-

Replace the medium in the cell plates with the prepared dilutions of the test compounds. Include a vehicle control (hormone-stripped medium only) and a positive control (17β-estradiol).

-

Incubate the plates for 6 days, changing the medium with fresh compound dilutions every 2 days.

-

On day 6, assess cell proliferation using a suitable cell viability assay according to the manufacturer's instructions.

Data Analysis: The results are expressed as the proliferative effect (PE), which is the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. The data is plotted as PE versus the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal proliferative effect).

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the ability of a compound to activate transcription through the estrogen receptor. It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The T47D breast cancer cell line is a suitable model for this assay.

Materials:

-

T47D cells stably expressing an ERE-luciferase reporter construct (T47D-KBluc).

-

Culture Medium: RPMI-1640 supplemented with 10% FBS.

-

Hormone-stripped Medium: Phenol red-free RPMI-1640 with 10% charcoal-dextran stripped FBS.

-

This compound and 17β-Estradiol

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

Protocol:

-

Culture the T47D-KBluc cells in complete medium.

-

Three to four days prior to the assay, switch the cells to hormone-stripped medium.

-

Seed the cells into 96-well plates at a density of approximately 50,000 cells/well in hormone-stripped medium.

-

The next day, replace the medium with fresh hormone-stripped medium containing serial dilutions of this compound or 17β-estradiol. Include a vehicle control.

-

Incubate the plates for 24 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

Data Analysis: Luciferase activity is typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. The fold induction is calculated relative to the vehicle control. The data is plotted as fold induction versus the log concentration of the test compound to determine the EC50 value.

Visualizations

Estrogen Signaling Pathway

Caption: Simplified estrogen signaling pathway.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for in vitro assessment.

References

Application Notes and Protocols for the Separation of 17-Epiestriol from other Estriol Isomers

For researchers, scientists, and drug development professionals, the accurate separation and quantification of estriol isomers is critical for understanding their distinct biological activities and for the development of safe and effective therapeutics. 17-Epiestriol, a stereoisomer of estriol, presents a significant analytical challenge due to its structural similarity to other estriol isomers. This document provides detailed application notes and protocols for the separation of this compound from other estriol isomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrochromatography (CEC).

High-Performance Liquid Chromatography (HPLC) for Estriol Isomer Separation

HPLC is a robust and widely used technique for the separation of steroid isomers. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of structurally similar estriol isomers.

Protocol 1: Reversed-Phase HPLC with a Phenyl-Hexyl Stationary Phase

This method is adapted from protocols developed for the separation of estradiol isomers and is suitable for the separation of dansylated estriol isomers. Derivatization with dansyl chloride enhances the hydrophobicity and detectability of the isomers.

Materials and Reagents:

-

This compound, Estriol, and other estriol isomer standards

-

Acetonitrile (HPLC grade)

-

Water (deionized and filtered)

-

Formic acid (LC-MS grade)

-

Dansyl chloride

-

Sodium bicarbonate buffer (100 mM, pH 10.5)

-

Ethyl acetate

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Derivatization:

-

Dissolve estriol isomer standards in a suitable organic solvent (e.g., acetonitrile).

-

For derivatization, evaporate the solvent under a stream of nitrogen.

-

Add 30 µL of 1 mg/mL dansyl chloride in acetonitrile and 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5).[1]

-

Vortex the mixture and incubate at 60°C for 10 minutes.[1]

-

Centrifuge the sample and transfer the supernatant to an autosampler vial.

-

-

Chromatographic Conditions:

-

Column: Phenomenex Kinetex® Phenyl-Hexyl (50 mm × 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water (v/v).[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).[2]

-

Gradient: 50% B to 87% B over 6 minutes.[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection (Positive ESI mode):

-

H-ESI Spray Voltage: 3.5 kV.

-

H-ESI Temperature: 350°C.

-

Capillary Temperature: 325°C.

-

Monitor for the specific m/z transitions of the dansylated estriol isomers.

-

Quantitative Data Summary:

| Isomer | Expected Retention Time (min) | Resolution (Rs) |

| Dansyl-17-Epiestriol | To be determined empirically | > 1.5 |

| Dansyl-Estriol | To be determined empirically | > 1.5 |

| Dansyl-16-Epiestriol | To be determined empirically | > 1.5 |

Note: Retention times and resolution will need to be empirically determined for estriol isomers as the provided references focus on estradiol. The principle of separating dansylated epimers on a phenyl-hexyl column is applicable.

Protocol 2: Chiral HPLC with a Carbazole-Based Polymeric Stationary Phase

For challenging separations of epimers, a chiral stationary phase can provide the necessary selectivity. This protocol is based on the successful separation of 17α- and 17β-estradiol.

Materials and Reagents:

-

This compound, Estriol, and other estriol isomer standards

-

Methanol (HPLC grade)

-

Water (deionized and filtered)

-

Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

Instrumentation:

-

HPLC system with a UV-Vis detector

Procedure:

-

Sample Preparation:

-

Dissolve estriol isomer standards in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Silica column coated with poly(2-N-carbazolylethyl acrylate) (Sil-CEA).

-

Mobile Phase (Reversed-Phase): Methanol-water (7:3, v/v).

-

Mobile Phase (Normal-Phase): Hexane-2-propanol (8:2, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 280 nm.

-

Quantitative Data Summary:

| Isomer | Stationary Phase | Mobile Phase | Separation Factor (α) |

| This compound / Estriol | Sil-CEA | Methanol-water (7:3) | Expected to be > 1.1 |

| This compound / Estriol | Sil-CEA | Hexane-2-propanol (8:2) | Expected to be > 1.1 |

Note: The separation factor for estriol isomers on a Sil-CEA column will need to be determined experimentally. A separation factor greater than 1.1 is generally considered good for isomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of steroid isomers, particularly after derivatization to increase volatility.

Protocol: GC-MS with Trimethylsilyl (TMS) Derivatization

This protocol is adapted from methods for the analysis of estradiol and other estrogens in biological samples.

Materials and Reagents:

-

This compound, Estriol, and other estriol isomer standards

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous pyridine

-

Hexane (GC grade)

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Preparation and Derivatization:

-

Evaporate the solvent from the estriol isomer standards under a stream of nitrogen.

-

Add 50 µL of MSTFA and 50 µL of anhydrous pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature and dilute with hexane before injection.

-

-

GC-MS Conditions:

-

Column: 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized estriol isomers.

-

Quantitative Data Summary:

| Isomer (as TMS derivative) | Expected Retention Time (min) | Characteristic m/z ions |

| This compound-TMS | To be determined empirically | To be determined |

| Estriol-TMS | To be determined empirically | 504, 386, 298 |

| 16-Epiestriol-TMS | To be determined empirically | To be determined |

Note: The retention times and characteristic ions for TMS-derivatized this compound and other isomers need to be determined by injecting pure standards.

Capillary Electrochromatography (CEC)

CEC combines the high efficiency of capillary electrophoresis with the selectivity of HPLC, offering a powerful tool for separating neutral, structurally similar compounds like estriol isomers.

Protocol: CEC with a Monolithic Column

This method is based on a protocol for the separation of estriol, 17-β-estradiol, and progesterone.

Materials and Reagents:

-

This compound, Estriol, and other estriol isomer standards

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Water (deionized and filtered)

Instrumentation:

-

Capillary electrophoresis system with a UV detector

-

Fused silica capillary with a monolithic stationary phase

Procedure:

-

Sample Preparation:

-

Dissolve estriol isomer standards in the mobile phase.

-

-

CEC Conditions:

-

Capillary: Fused silica capillary with a 3-(methacryloxypropyl)trimethoxysilane-based monolithic stationary phase.

-

Mobile Phase: 30% (v/v) acetonitrile in 10 mmol L-1 aqueous ammonium acetate.

-

Applied Voltage: 25 kV.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Quantitative Data Summary:

| Isomer | Migration Time (min) | Resolution |

| This compound | To be determined empirically | > 1.5 |

| Estriol | To be determined empirically | > 1.5 |

| 16-Epiestriol | To be determined empirically | > 1.5 |

Note: The migration times and resolution for estriol isomers will need to be determined experimentally. The high efficiency of CEC is expected to provide good resolution between the epimers.

Visualizations

Caption: General experimental workflow for the HPLC separation of estriol isomers.